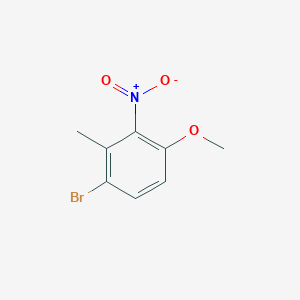

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Übersicht

Beschreibung

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C7H7BrO .

Synthesis Analysis

The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene involves several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene are complex. For instance, it undergoes palladium-catalyzed Stille cross coupling reaction . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene include a density of 1.6±0.1 g/cm3, boiling point of 291.0±0.0 °C at 760 mmHg, and a flash point of 123.0±21.8 °C . It has a molar refractivity of 47.2±0.3 cm3 and a polar surface area of 55 Å2 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is used in organic synthesis, particularly in reactions that require a bromine substituent or a nitro group for further chemical transformations .

Biochemical Reagent

It serves as a biochemical reagent in life science research, possibly as a precursor for synthesizing biologically active molecules .

Multistep Synthesis

In multistep synthesis, it can be involved in reactions where a meta directing group is necessary, such as in electrophilic aromatic substitution .

Free Radical Reactions

The bromine atom in this compound can participate in free radical reactions, which are important in various synthetic processes .

Nitro Compound Chemistry

The nitro group present in this compound is significant in the study of nitro compounds and their resonance structures in organic chemistry .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPBDDNOSELGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463441 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85598-13-6 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)